molecular formula C13H19NO4 B13848240 Ethyl3-(3-amino-4,5-dimethoxyphenyl)propanoate

Ethyl3-(3-amino-4,5-dimethoxyphenyl)propanoate

Cat. No.: B13848240
M. Wt: 253.29 g/mol
InChI Key: UUBSHADFWBMTEB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate chain, which is further substituted with a 3-amino-4,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(3-amino-4,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ethyl 3-(3-nitro-4,5-dimethoxyphenyl)propanoate.

    Reduction: Formation of ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanol.

    Substitution: Formation of ethyl 3-(3-amino-4,5-dihalophenyl)propanoate.

Scientific Research Applications

Ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propanoate
  • Ethyl 3-(2,4-dimethoxyphenyl)propanoate
  • Ethyl 3-(3-ethoxybenzyl)amino]propanoate

Uniqueness

Ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 3-(3-amino-4,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO4/c1-4-18-12(15)6-5-9-7-10(14)13(17-3)11(8-9)16-2/h7-8H,4-6,14H2,1-3H3

InChI Key

UUBSHADFWBMTEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)OC)OC)N

Origin of Product

United States

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